Propan-2-yl 4-iodobenzoate
Overview
Description
Propan-2-yl 4-iodobenzoate is an organic compound with the molecular formula C10H11IO2. It is an ester derived from 4-iodobenzoic acid and isopropanol. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Propan-2-yl 4-iodobenzoate can be synthesized through the esterification of 4-iodobenzoic acid with isopropanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Propan-2-yl 4-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles in the presence of a suitable catalyst.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The ester can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used with boron reagents.
Reduction: Lithium aluminum hydride in anhydrous ether is a typical reducing agent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used under acidic conditions.
Major Products:
Substitution: Formation of various substituted benzoates.
Reduction: Formation of 4-iodobenzyl alcohol.
Oxidation: Formation of 4-iodobenzoic acid.
Scientific Research Applications
Propan-2-yl 4-iodobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-iodobenzoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release 4-iodobenzoic acid, which may interact with biological pathways. The iodine atom can participate in halogen bonding, influencing molecular recognition processes .
Comparison with Similar Compounds
Methyl 4-iodobenzoate: Similar ester but with a methyl group instead of an isopropyl group.
Ethyl 4-iodobenzoate: Similar ester but with an ethyl group instead of an isopropyl group.
Butyl 4-iodobenzoate: Similar ester but with a butyl group instead of an isopropyl group.
Uniqueness: Propan-2-yl 4-iodobenzoate is unique due to the presence of the isopropyl group, which can influence its physical properties and reactivity compared to other esters. The steric hindrance and electronic effects of the isopropyl group can lead to different reaction outcomes and applications .
Biological Activity
Propan-2-yl 4-iodobenzoate, also known as isopropyl 4-iodobenzoate, is an organic compound with the molecular formula C10H11IO2. This compound has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential biological activities and its role as a synthetic intermediate. This article provides a detailed overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is synthesized through the esterification of 4-iodobenzoic acid with isopropanol, typically using an acid catalyst such as sulfuric acid. The reaction conditions involve refluxing to ensure complete conversion to the ester form. The compound's structure allows for various chemical reactions, including substitution, reduction, and oxidation processes, which can lead to the formation of different derivatives with potentially varied biological activities .
Mechanism of Biological Activity
The biological activity of this compound can be attributed to its structural features:
- Ester Group : The ester moiety can undergo hydrolysis, releasing 4-iodobenzoic acid, which may interact with biological pathways.
- Iodine Atom : The iodine atom is capable of participating in halogen bonding, which can influence molecular recognition processes critical for biological interactions.
Potential Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Antimicrobial Activity : Preliminary studies suggest that compounds containing iodine can exhibit antimicrobial properties. The presence of the iodine atom in this compound may enhance its efficacy against certain pathogens.
- Antiparasitic Properties : Similar compounds have shown potential antiparasitic activity. For instance, structural analogs have been investigated for their effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. These studies highlight the importance of substituents on the aromatic ring in modulating activity .
- Drug Development : As an intermediate in organic synthesis, this compound is explored for developing novel pharmaceuticals. Its derivatives may serve as leads for new drug candidates targeting various diseases.
Research Findings and Case Studies
A review of recent literature reveals various studies that have investigated the biological activity of related compounds:
Properties
IUPAC Name |
propan-2-yl 4-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-7(2)13-10(12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXFVSQLXRDMMJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30553574 | |
Record name | Propan-2-yl 4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
111160-45-3 | |
Record name | Propan-2-yl 4-iodobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30553574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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